Boc-N-methyl-L-isoleucine
Overview
Description
Boc-N-methyl-L-isoleucine, also known as N-tert-butoxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl substitution on the isoleucine amino acid. This compound is commonly used in peptide synthesis and as a precursor in organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Boc-N-methyl-L-isoleucine, also known as (2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid, is a derivative of the essential amino acid isoleucine . The primary targets of this compound are likely to be the same as those of isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
These essential amino acids cannot be synthesized by humans and must be obtained from the diet .
Biochemical Pathways
Isoleucine is involved in several biochemical pathways. It is a part of the total parenteral nutrition and contributes to the manufacturing of other essential biochemical components in the body. Some of these components are utilized for the production of energy and stimulants to the upper brain, helping to increase alertness .
Result of Action
Given its structural similarity to isoleucine, it may contribute to protein synthesis and energy production, similar to other bcaas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-L-isoleucine typically involves the reaction of N-methyl-L-isoleucine with tert-butoxycarbonyl acid (Boc-acid). The reaction is carried out using an appropriate organic solvent such as dimethyl sulfoxide, and a catalyst like dimethylaminopyridine . The reaction conditions include maintaining the reaction mixture at room temperature and stirring overnight under an inert atmosphere such as argon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-L-isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, leading to the formation of N-methyl-L-isoleucine.
Amidation Reactions: The free carboxyl group can react with amines to form amide bonds.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid are commonly used.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide and hydroxybenzotriazole are used for amidation reactions.
Major Products Formed
N-methyl-L-isoleucine: Formed after deprotection of the Boc group.
Amide Derivatives: Formed through amidation reactions with various amines.
Scientific Research Applications
Boc-N-methyl-L-isoleucine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is utilized in the preparation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Boc-L-isoleucine: Similar in structure but without the methyl substitution.
N-methyl-L-isoleucine: Lacks the Boc protecting group.
Uniqueness
Boc-N-methyl-L-isoleucine is unique due to its combination of the Boc protecting group and the methyl substitution, which provides specific reactivity and stability during chemical synthesis .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426926 | |
Record name | Boc-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52498-32-5 | |
Record name | Boc-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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